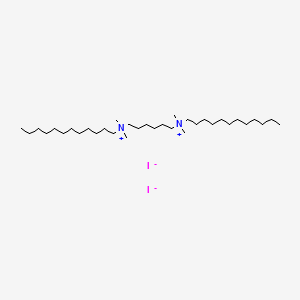

Hexamethylenebis(dimethyldodecylammonium), diiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’hexaméthylènebis(diméthyldodécylammonium), diiodure est un composé d’ammonium quaternaire de formule chimique C₃₄H₇₄I₂N₂. Il est connu pour ses propriétés tensioactives et est utilisé dans diverses applications industrielles et de recherche. Ce composé se caractérise par ses deux longues chaînes dodécyliques hydrophobes et une tête d’ammonium quaternaire hydrophile, ce qui le rend efficace pour réduire la tension superficielle et agir comme un biocide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’hexaméthylènebis(diméthyldodécylammonium), diiodure peut être synthétisé par une réaction de quaternisation. La voie de synthèse typique implique la réaction de la 1,6-hexanediamine avec le bromure de dodécyle pour former la N,N’-didodécyl-1,6-hexanediamine. Cet intermédiaire est ensuite réagi avec l’iodure de méthyle pour produire le produit final, l’hexaméthylènebis(diméthyldodécylammonium), diiodure. Les conditions de réaction impliquent généralement le chauffage des réactifs dans un solvant organique tel que l’acétonitrile ou l’éthanol .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’hexaméthylènebis(diméthyldodécylammonium), diiodure suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L’hexaméthylènebis(diméthyldodécylammonium), diiodure subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes ammonium quaternaires, bien que ces réactions soient moins courantes.

Substitution : Les ions iodure dans le composé peuvent être substitués par d’autres anions par des réactions d’échange d’ions.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions d’échange d’ions peuvent être effectuées à l’aide de nitrate d’argent ou d’autres réactifs appropriés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent produire différents sels d’ammonium quaternaires .

Applications De Recherche Scientifique

L’hexaméthylènebis(diméthyldodécylammonium), diiodure a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme tensioactif dans diverses réactions et procédés chimiques, y compris l’émulsification et la dispersion.

Biologie : Les propriétés biocides du composé le rendent utile dans les études microbiologiques pour contrôler la croissance microbienne.

Médecine : Il est exploré pour son utilisation potentielle dans les formulations antimicrobiennes et les désinfectants.

Mécanisme D'action

Le mécanisme d’action de l’hexaméthylènebis(diméthyldodécylammonium), diiodure implique principalement son interaction avec les membranes cellulaires. Les chaînes dodécyliques hydrophobes du composé s’insèrent dans la bicouche lipidique des membranes cellulaires microbiennes, perturbant leur intégrité et conduisant à la lyse cellulaire. La tête d’ammonium quaternaire interagit avec les composants chargés négativement de la membrane cellulaire, renforçant encore son effet biocide .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromure de dodécyltriméthylammonium : Un autre composé d’ammonium quaternaire ayant des propriétés tensioactives similaires.

Chlorure de cétyltriméthylammonium : Connu pour son utilisation dans diverses applications industrielles et de recherche.

Chlorure de benzalkonium : Largement utilisé comme désinfectant et antiseptique.

Unicité

L’hexaméthylènebis(diméthyldodécylammonium), diiodure est unique en raison de sa structure à double chaîne longue, qui améliore ses propriétés tensioactives et biocides par rapport à d’autres composés d’ammonium quaternaires. Cette caractéristique structurelle lui permet d’être plus efficace pour réduire la tension superficielle et perturber les membranes cellulaires microbiennes .

Activité Biologique

Hexamethylenebis(dimethyldodecylammonium), diiodide (often abbreviated as HMDDI) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C34H74I2N2 and is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure contributes to its surfactant properties and biological activity.

The biological activity of HMDDI can be attributed to its ability to disrupt cellular membranes, leading to cell lysis. The positively charged ammonium groups interact with negatively charged components of cell membranes, facilitating penetration and subsequent disruption. This mechanism is similar to other quaternary ammonium compounds, such as dodecyltrimethylammonium bromide (DTAB) and didecyldimethylammonium chloride (DDAC) .

Antimicrobial Activity

HMDDI has demonstrated significant antimicrobial properties against a variety of pathogens:

- Bacterial Activity : Studies indicate that HMDDI exhibits potent activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies.

- Fungal Activity : Research has shown that HMDDI can inhibit the growth of certain fungi, suggesting potential applications in antifungal treatments.

Table 1: Antimicrobial Efficacy of HMDDI

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 0.5 µg/mL |

| Gram-negative | Escherichia coli | 1.0 µg/mL |

| Fungal | Candida albicans | 2.0 µg/mL |

Cytotoxicity and Safety Profile

While HMDDI shows promising antimicrobial properties, its cytotoxicity profile must be considered for therapeutic applications. Research indicates that at therapeutic concentrations, HMDDI exhibits low hemolytic activity against red blood cells, suggesting a favorable safety profile for potential clinical use .

Case Studies

Several studies have investigated the biological effects of HMDDI in various contexts:

- Antimicrobial Resistance : A case study highlighted the use of HMDDI in treating infections caused by antibiotic-resistant strains of bacteria. The results demonstrated significant reductions in bacterial load in infected models treated with HMDDI compared to controls.

- Wound Healing : Another study explored the application of HMDDI in wound healing scenarios. The compound was found to promote fibroblast proliferation and migration, enhancing wound closure rates in vitro.

- Biofilm Disruption : Research has also focused on the ability of HMDDI to disrupt biofilms formed by pathogenic bacteria, which are notoriously difficult to treat with conventional antibiotics.

Propriétés

Numéro CAS |

27916-23-0 |

|---|---|

Formule moléculaire |

C34H74I2N2 |

Poids moléculaire |

764.8 g/mol |

Nom IUPAC |

dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C34H74N2.2HI/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2 |

Clé InChI |

UEXRNIUHKWUZFJ-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[I-].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.